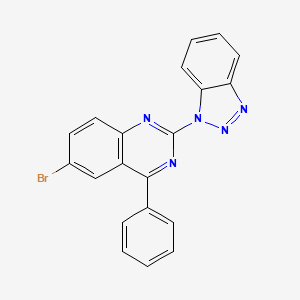

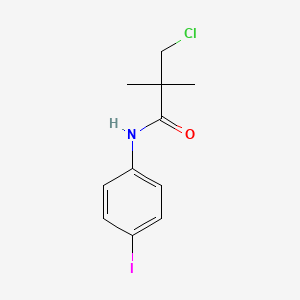

2-(Benzotriazol-1-yl)-6-bromo-4-phenylquinazoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

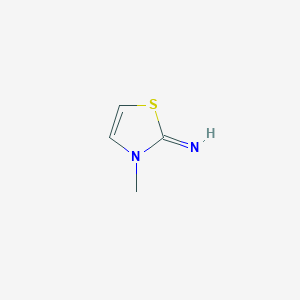

Benzotriazole is a heterocyclic compound with the chemical formula C6H5N3. Its five-membered ring contains three consecutive nitrogen atoms. This bicyclic compound may be viewed as fused rings of the aromatic compounds benzene and triazole .

Synthesis Analysis

The synthesis of benzotriazole involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid . The conversion proceeds via diazotization of one of the amine groups .Molecular Structure Analysis

Benzotriazole features two fused rings. Its five-membered ring can in principle exist as tautomers A and B . Various structural analyses with UV, IR, and 1H-NMR spectra indicate that tautomer A is dominant .Chemical Reactions Analysis

Benzotriazole can easily be introduced into a molecule by a variety of reactions, activates it toward numerous transformations, is sufficiently stable during the course of reactions, and finally can easily be removed at the end of the reaction sequence .Physical And Chemical Properties Analysis

Benzotriazole is a white-to-light tan solid. It has a molar mass of 119.127 g·mol−1, a melting point of 100 °C, and a boiling point of 350 °C .Scientific Research Applications

Synthesis and Antiviral Activity

A series of novel 2,3-disubstituted quinazolin-4(3H)-ones, including compounds related to 2-(Benzotriazol-1-yl)-6-bromo-4-phenylquinazoline, have been synthesized and evaluated for their antiviral activity. These compounds have shown distinct antiviral activity against Herpes simplex and vaccinia viruses (Selvam, Murugesh, Chandramohan, Pannecouque, & De Clercq, 2010).

Microwave-Assisted Synthesis for Antiviral Applications

Another study focused on the microwave-assisted synthesis of novel 2,3-disubstituted quinazolin-4(3H)-ones for antiviral activity against a range of respiratory and biodefense viruses. This methodology facilitated rapid synthesis of compounds with potential antiviral properties (Selvam, Vijayalakshimi, Smee, Gowen, Julander, Day, & Barnard, 2007).

Applications in Organic Synthesis

Benzotriazole has been used to promote the synthesis of polysubstituted tetrahydroquinolines, demonstrating its utility in organic synthesis and the creation of complex molecular structures (Talukdar, Chen, & Fang, 2000).

Synthesis of Imidazoloquinolines and Isoquinolines

The synthesis of imidazoloquinolines and isoquinolines using benzotriazole has been explored, showcasing the versatility of benzotriazole in synthesizing diverse heterocyclic compounds (Katritzky, Qiu, Long, He, & Steel, 2000).

Synthesis of Chalcone Compounds

A study included the synthesis of chalcone compounds derived from phenyl quinoxaline methyl benzotriazole, underlining the role of benzotriazole in the formation of biologically active compounds (Ahmed & Ridha, 1970).

Development of N-Methyl Tetrahydroisoquinolines

Benzotriazole has been used in the synthesis of N-methyl tetrahydroisoquinolines, indicating its importance in creating nitrogen-containing heterocycles with potential pharmaceutical applications (Locher & Peerzada, 1999).

Modulation of Luminescence in Metal Complexes

Benzotriazole derivatives have been used in modulating the luminescence properties of metal complexes, signifying its role in materials science and luminescent materials development (Shavaleev, Scopelliti, Gumy, & Bünzli, 2009).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(benzotriazol-1-yl)-6-bromo-4-phenylquinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12BrN5/c21-14-10-11-16-15(12-14)19(13-6-2-1-3-7-13)23-20(22-16)26-18-9-5-4-8-17(18)24-25-26/h1-12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSPLMVUYTQAOJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)N4C5=CC=CC=C5N=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12BrN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxamide](/img/structure/B2656097.png)

![N-[(hydroxyimino)methyl]-2-(1H-imidazol-1-yl)benzenecarboxamide](/img/structure/B2656101.png)

![ethyl 2-(5-nitrothiophene-2-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2656108.png)

![13-(4-nitrobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine](/img/structure/B2656109.png)

![2-(6-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2656113.png)

![N-[3-tert-butyl-1-(3-methylphenyl)-1H-pyrazol-5-yl]-2-chloropyridine-4-carboxamide](/img/structure/B2656121.png)